molecular formula C16H21NO B5118822 N-(2-ethylphenyl)bicyclo[2.2.1]heptane-2-carboxamide

N-(2-ethylphenyl)bicyclo[2.2.1]heptane-2-carboxamide

Cat. No. B5118822
M. Wt: 243.34 g/mol
InChI Key: NRSVTLCAUHRCIH-UHFFFAOYSA-N
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Description

N-(2-ethylphenyl)bicyclo[2.2.1]heptane-2-carboxamide, also known as eticyclidine, is a synthetic compound that belongs to the class of dissociative anesthetics. It was first synthesized in the 1960s and has since been studied for its potential therapeutic applications in various fields of medicine.

Scientific Research Applications

Eticyclidine has been studied for its potential therapeutic applications in various fields of medicine, including psychiatry, neurology, and oncology. In psychiatry, N-(2-ethylphenyl)bicyclo[2.2.1]heptane-2-carboxamide has been shown to have antidepressant and anxiolytic effects in animal models. In neurology, N-(2-ethylphenyl)bicyclo[2.2.1]heptane-2-carboxamide has been investigated for its potential neuroprotective properties in stroke and traumatic brain injury. In oncology, N-(2-ethylphenyl)bicyclo[2.2.1]heptane-2-carboxamide has been studied for its anti-tumor activity in vitro.

Mechanism of Action

Eticyclidine acts as a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is involved in the regulation of synaptic plasticity and memory formation. By blocking the NMDA receptor, N-(2-ethylphenyl)bicyclo[2.2.1]heptane-2-carboxamide disrupts the communication between neurons and can induce a dissociative state in the user.
Biochemical and Physiological Effects:
Eticyclidine has been shown to produce a range of biochemical and physiological effects in animal models, including changes in neurotransmitter levels, alterations in gene expression, and changes in brain metabolism. In humans, N-(2-ethylphenyl)bicyclo[2.2.1]heptane-2-carboxamide can induce a range of subjective effects, including dissociation, euphoria, and hallucinations.

Advantages and Limitations for Lab Experiments

Eticyclidine has several advantages for use in laboratory experiments, including its potent and selective pharmacological effects, its ability to induce a dissociative state in the user, and its relatively long duration of action. However, N-(2-ethylphenyl)bicyclo[2.2.1]heptane-2-carboxamide also has several limitations, including its potential for abuse and its potential to induce adverse effects in humans.

Future Directions

There are several potential future directions for research on N-(2-ethylphenyl)bicyclo[2.2.1]heptane-2-carboxamide, including the development of more selective NMDA receptor antagonists, the investigation of N-(2-ethylphenyl)bicyclo[2.2.1]heptane-2-carboxamide's potential therapeutic applications in various fields of medicine, and the exploration of the mechanisms underlying N-(2-ethylphenyl)bicyclo[2.2.1]heptane-2-carboxamide's biochemical and physiological effects. Additionally, further research is needed to determine the safety and efficacy of N-(2-ethylphenyl)bicyclo[2.2.1]heptane-2-carboxamide in humans, and to develop strategies for mitigating its potential adverse effects.

Synthesis Methods

Eticyclidine can be synthesized by reacting 2-ethylphenylmagnesium bromide with bicyclo[2.2.1]heptan-2-one in the presence of ammonium chloride. The resulting product is then treated with acetic anhydride to yield N-(2-ethylphenyl)bicyclo[2.2.1]heptane-2-carboxamide. This synthesis method has been described in several scientific publications and has been used to produce N-(2-ethylphenyl)bicyclo[2.2.1]heptane-2-carboxamide for research purposes.

properties

IUPAC Name

N-(2-ethylphenyl)bicyclo[2.2.1]heptane-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO/c1-2-12-5-3-4-6-15(12)17-16(18)14-10-11-7-8-13(14)9-11/h3-6,11,13-14H,2,7-10H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRSVTLCAUHRCIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)C2CC3CCC2C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-ethylphenyl)bicyclo[2.2.1]heptane-2-carboxamide

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